molecular formula C19H23NO5S B1445886 Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate CAS No. 125483-57-0

Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate

Cat. No. B1445886
M. Wt: 377.5 g/mol
InChI Key: VMURDJGCQYSKKE-UHFFFAOYSA-N
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Description

Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 125483-57-0. It has a molecular weight of 377.46 and its molecular formula is C19H23NO5S . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2.C7H8O3S/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,13H2;2-5H,1H3,(H,8,9,10) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature in an inert atmosphere . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.

Scientific Research Applications

Photoacid Generators

Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate has been explored for its potential as a photoacid generator. In particular, sulfonated oximes of this compound, when exposed to UV light, release 4-methylbenzenesulfonic acid. This property is significant for its application in polymer resists, where the release of acid upon irradiation is a crucial step in the patterning process. The study also delves into the secondary reactions these compounds undergo, further influencing their behavior as photoacid generators (Plater et al., 2019).

Synthesis of Alicyclic Systems

The compound is used as an intermediate in the synthesis of alkylidenecyclopropanes. This synthesis is critical as it allows access to various alicyclic systems through metal-catalyzed higher-order carbocyclization and cycloisomerization reactions. This process is noted for its practicality, economical aspects, and scalability (Ojo et al., 2014).

Crystallographic Studies

Crystallographic studies have been conducted on related compounds, providing insight into their molecular structures and potential chemical behaviors. For instance, studies on 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate have revealed intricate details about their structure and interactions, shedding light on how similar compounds like Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate might behave under various conditions (Babu et al., 2014).

Corrosion Inhibition

Studies have demonstrated the use of similar compounds as unharmful inhibitors for aluminum corrosion. These inhibitors work by adsorbing onto the metal surface, forming a protective layer. Understanding the behavior of these inhibitors helps in devising new approaches for corrosion protection, a crucial aspect in various industrial applications (Nesane et al., 2020).

Antimicrobial Activity

Certain derivatives of Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate have shown antimicrobial activity. These derivatives have been synthesized and tested against various microbial strains, showcasing their potential as therapeutic agents for treating infections (Habib et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

benzyl 1-aminocyclobutane-1-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.C7H8O3S/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,13H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMURDJGCQYSKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate

CAS RN

125483-57-0
Record name Cyclobutanecarboxylic acid, 1-amino-, phenylmethyl ester, 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125483-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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